2-amino-N-(2-chlorophenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-2-4-7(6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLFPBLFXXXXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation of 2-Chloroaniline
The foundational step involves reacting 2-chloroaniline with chloroacetyl chloride to form 2-chloro-N-(2-chlorophenyl)acetamide . This exothermic reaction is typically conducted in a biphasic solvent system (e.g., dichloromethane/water) with inorganic bases like potassium carbonate to neutralize HCl byproducts.
Reaction Scheme:
Conditions:
Nucleophilic Amination with Ammonia
The chloro intermediate undergoes ammonolysis to replace the chloride with an amino group. Excess aqueous ammonia (25–30% w/w) is used under reflux or pressurized conditions.
Reaction Scheme:
Conditions:
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated hydrochloric acid in polar aprotic solvents (e.g., ethyl acetate) to precipitate the hydrochloride salt.
Conditions:
One-Pot Synthesis Using Pressurized Ammonolysis
Integrated Chloroacetylation-Amination
This method bypasses intermediate isolation, combining chloroacetylation and amination in a single reactor. Autoclave conditions enhance ammonia solubility and reaction kinetics.
Reaction Scheme:
Conditions:
Advantages:
Carbamate-Protected Intermediate Route
Benzyl Carbamate (Cbz) Protection
Glycine is protected as N-Cbz-glycine to prevent unwanted side reactions. Coupling with 2-chloroaniline via agents like N,N'-carbonyldiimidazole (CDI) forms a stable intermediate.
Reaction Scheme:
Conditions:
Deprotection and Salt Formation
Hydrogenolysis removes the Cbz group, followed by HCl treatment:
Conditions:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Two-Step Synthesis | 70–90 | >99 | High purity, scalable | Multiple isolation steps |
| One-Pot Ammonolysis | 88–92 | 98–99 | Reduced steps, cost-effective | Requires pressurized equipment |
| Carbamate Protection | 75–95 | >99 | Avoids impurities from direct ammonolysis | Expensive reagents (e.g., CDI, Pd/C) |
Critical Challenges and Optimization Strategies
Impurity Control
-
Dimer Formation: Side reactions during chloroacetylation produce dimers (e.g., N-(2-chlorophenyl)-2-{[(2-chlorophenyl)carbamoyl]methyl}acetamide ). Mitigated by maintaining low temperatures (<10°C) and stoichiometric control.
-
Residual Solvents: Ethyl acetate and dichloromethane levels are minimized via azeotropic drying.
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(2-chlorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different nucleophiles replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry
2-Amino-N-(2-chlorophenyl)acetamide hydrochloride has been investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Its ability to modulate neurotransmitter receptors suggests possible neuroprotective properties.
Mechanism of Action :
- The compound interacts with specific neurotransmitter receptors, influencing neuronal signaling pathways. This modulation can lead to changes in cellular processes that may alleviate symptoms associated with neurological disorders.
Anticancer Research
Research indicates that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells. In particular, studies have shown its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and colorectal cancer (HT29).
Case Study Example :
- A comparative study revealed that derivatives of this compound demonstrated superior growth inhibition against HT29 cells compared to traditional anticancer agents, suggesting a unique mechanism of action that warrants further investigation .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Its derivatives have shown efficacy against resistant strains of Staphylococcus aureus, indicating potential as an alternative to conventional antibiotics.
Case Study Example :
- In vitro tests demonstrated that certain derivatives exhibited enhanced antimicrobial activity compared to standard treatments, highlighting the compound's potential in developing new antimicrobial agents .
Enzyme Inhibition Studies
This compound serves as a valuable tool in studying enzyme inhibitors. It has been utilized in research aimed at understanding the interactions between small molecules and enzymes involved in various biological processes.
Data Tables
Mechanism of Action
The mechanism by which 2-amino-N-(2-chlorophenyl)acetamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Proteins: It may bind to proteins, altering their structure and function.
Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(a) Substituent Effects on Bioactivity
- Midodrine Hydrochloride : The 2,5-dimethoxy and β-hydroxyethyl groups enhance α₁-adrenergic receptor binding, enabling vasoconstriction for hypotension treatment .
- FPL 13950 and Remacemide : Bulky diphenylethyl groups confer NMDA receptor antagonism and neuroprotection .
- 2-Chloro Analogues : Chlorine at the α-carbon (e.g., 2-chloro-N-(2-chlorophenyl)acetamide) increases electrophilicity, making these compounds reactive intermediates for heterocyclic synthesis .
(b) Solubility and Stability
(c) Metabolic Pathways
- Remacemide undergoes deglycination in the brain to form the active metabolite FPL 12495, highlighting the role of the amino group in prodrug design .
- Chloroacetamides (e.g., 2-chloro-N-(2,3-dichlorophenyl)acetamide) are prone to nucleophilic substitution, limiting their direct therapeutic use but favoring synthetic applications .
Structural Insights from Crystallography
- Hydrogen Bonding: N–H⋯O interactions stabilize crystal structures of 2-chloro-N-(2-chlorophenyl)acetamide, forming chains . Similar packing is expected in the amino-substituted analogue.
- Conformational Flexibility: The syn conformation of the N–H bond relative to substituents (observed in chloroacetamides ) may influence receptor binding in amino derivatives.
Biological Activity
Chemical Structure and Properties
2-amino-N-(2-chlorophenyl)acetamide hydrochloride is a chiral compound characterized by its amide functional group, linked to a chiral center containing an amino group and a 2-chlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 221.08 g/mol. The presence of the chlorophenyl group suggests potential bioactivity, as chlorinated aromatic compounds often interact with biological systems, making them significant in pharmaceuticals and agrochemicals .
Antimicrobial Properties
Research has indicated that derivatives of 2-amino-N-(2-chlorophenyl)acetamide exhibit notable antimicrobial activity. A study evaluated various derivatives against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results demonstrated moderate to high antibacterial activities, highlighting the potential of these compounds in addressing antibiotic resistance .
Anticancer Activity
The compound has also been studied for its anticancer properties. Initial findings suggest that it may inhibit specific enzymes involved in cell proliferation, which could lead to its use as an anticancer agent. The mechanism of action appears to involve binding to molecular targets that alter their activity, potentially leading to reduced tumor growth .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship (SAR) analysis has been conducted on related compounds, revealing that modifications in the chemical structure can significantly influence biological activity. For instance, variations in substituents on the aromatic ring can enhance or diminish antibacterial efficacy .
Table: Biological Activity Summary
Case Study: Antibacterial Efficacy
In a specific case study, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized and tested for their antibacterial properties. The study found that certain derivatives exhibited enhanced activity against multidrug-resistant strains, indicating their potential as new therapeutic agents for treating resistant infections .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes or receptors. This interaction can lead to the inhibition of critical pathways in bacteria or cancer cells, which is essential for developing effective treatments .
Future Directions in Research
Further exploration into the biological activity of this compound is warranted. Future studies should focus on:
- In Silico Modeling : To predict interactions with biological targets.
- In Vitro Studies : To confirm the efficacy and safety profile of the compound.
- Modification Studies : To enhance potency and selectivity for specific targets.
These investigations could pave the way for the development of novel therapeutic agents derived from this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
